4-Chloroindole-3-acetic Acid
4-Chloroindole-3-acetic Acid
4-chloroindole-3-acetic acid is a chloroindole-3-acetic acid. It has a role as an auxin.
4-Chloro-1H-indole-3-acetic acid, also known as 4-CL-iaa or 4-chloroindolyl-3-acetate, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 4-Chloro-1H-indole-3-acetic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-chloro-1H-indole-3-acetic acid is primarily located in the cytoplasm. Outside of the human body, 4-chloro-1H-indole-3-acetic acid can be found in a number of food items such as grass pea, pulses, common pea, and broad bean. This makes 4-chloro-1H-indole-3-acetic acid a potential biomarker for the consumption of these food products.
4-Chloro-1H-indole-3-acetic acid, also known as 4-CL-iaa or 4-chloroindolyl-3-acetate, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 4-Chloro-1H-indole-3-acetic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-chloro-1H-indole-3-acetic acid is primarily located in the cytoplasm. Outside of the human body, 4-chloro-1H-indole-3-acetic acid can be found in a number of food items such as grass pea, pulses, common pea, and broad bean. This makes 4-chloro-1H-indole-3-acetic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
2519-61-1
VCID:
VC0126243
InChI:
InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)
SMILES:
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O
Molecular Formula:
C10H8ClNO2
Molecular Weight:
209.63 g/mol
4-Chloroindole-3-acetic Acid
CAS No.: 2519-61-1
Reference Standards
VCID: VC0126243
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
CAS No. | 2519-61-1 |
---|---|
Product Name | 4-Chloroindole-3-acetic Acid |
Molecular Formula | C10H8ClNO2 |
Molecular Weight | 209.63 g/mol |
IUPAC Name | 2-(4-chloro-1H-indol-3-yl)acetic acid |
Standard InChI | InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) |
Standard InChIKey | WNCFBCKZRJDRKZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O |
Melting Point | 179-180°C |
Physical Description | Solid |
Description | 4-chloroindole-3-acetic acid is a chloroindole-3-acetic acid. It has a role as an auxin. 4-Chloro-1H-indole-3-acetic acid, also known as 4-CL-iaa or 4-chloroindolyl-3-acetate, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 4-Chloro-1H-indole-3-acetic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-chloro-1H-indole-3-acetic acid is primarily located in the cytoplasm. Outside of the human body, 4-chloro-1H-indole-3-acetic acid can be found in a number of food items such as grass pea, pulses, common pea, and broad bean. This makes 4-chloro-1H-indole-3-acetic acid a potential biomarker for the consumption of these food products. |
Synonyms | 4-Chloro-1H-indole-3-acetic Acid; 4-Chloro-IAA; 4-Chloroindoleacetic Acid; 4-Chloroindolyl-3-acetic Acid; NSC 295294; |
PubChem Compound | 100413 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume